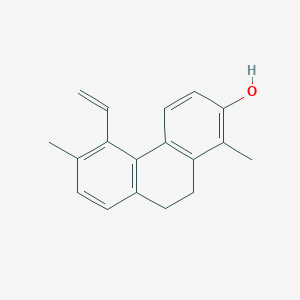

1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The IUPAC name This compound unambiguously defines the compound’s structure. The parent framework is 9,10-dihydrophenanthrene, a tricyclic system comprising two benzene rings fused to a partially saturated cyclohexene moiety. Substituents include:

- Methyl groups at positions 1 and 6 of the aromatic system

- A vinyl group (-CH=CH₂) at position 5

- A hydroxyl group (-OH) at position 2

The molecular formula, C₁₈H₁₈O , corresponds to a molecular weight of 250.33 g/mol . The SMILES notation OC(C(C)=C1CC2)=CC=C1C3=C2C=CC(C)=C3C=C encodes the connectivity, emphasizing the hydroxyl group’s position on the central ring and the vinyl group’s conjugation with the aromatic system .

The numbering system follows IUPAC conventions for phenanthrenes, where positions 9 and 10 denote the saturated carbons. The stereoelectronic effects of the hydroxyl and vinyl groups likely influence the molecule’s planarity and intramolecular hydrogen-bonding potential.

Crystallographic Characterization and Stereochemical Analysis

While direct crystallographic data for this specific compound remains limited, structural insights can be extrapolated from related dihydrophenanthrenes. The 9,10-dihydro configuration imposes a non-planar geometry on the central ring, reducing aromatic conjugation compared to fully unsaturated phenanthrenes. This semi-rigid structure may adopt a boat-like conformation in the saturated region, as observed in analogs like juncusol (1,6-dimethyl-5-vinyl-9,10-dihydrophenanthrene-2,7-diol) .

The vinyl group at position 5 introduces stereoelectronic constraints. Its sp²-hybridized carbons likely align perpendicularly to the aromatic plane, minimizing steric clashes with adjacent methyl groups. Molecular modeling of analogous systems suggests that the hydroxyl group at position 2 participates in intramolecular hydrogen bonding with π-electrons of the vinyl group, stabilizing the overall conformation .

Comparative Analysis with Related 9,10-Dihydrophenanthrene Derivatives

The structural uniqueness of this compound becomes evident when compared to derivatives with modified substituents:

Key Observations:

- Substituent Effects on Bioactivity : The vinyl group in this compound contrasts with the bromophenyl and quinoline moieties in SARS-CoV-2 inhibitors, underscoring how electronic properties govern target binding .

- Hydrogen-Bonding Capacity : Unlike juncusol’s dual hydroxyl groups , the single -OH in the target compound may limit its solubility in polar solvents while enhancing lipophilicity.

- Steric Considerations : Methyl groups at positions 1 and 6 create steric hindrance, potentially shielding the aromatic system from electrophilic attacks—a feature absent in lichesterol’s steroidal analog .

The absence of a 7-hydroxyl group (compared to juncusol) likely reduces this compound’s capacity for chelation or antioxidant activity, redirecting its reactivity toward electrophilic substitution at the vinyl-bearing ring.

Eigenschaften

Molekularformel |

C18H18O |

|---|---|

Molekulargewicht |

250.3 g/mol |

IUPAC-Name |

5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthren-2-ol |

InChI |

InChI=1S/C18H18O/c1-4-14-11(2)5-6-13-7-8-15-12(3)17(19)10-9-16(15)18(13)14/h4-6,9-10,19H,1,7-8H2,2-3H3 |

InChI-Schlüssel |

JNJQOXZGLGRCLN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(CCC3=C2C=CC(=C3C)O)C=C1)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approaches to 9,10-Dihydrophenanthrene Derivatives

Before discussing specific methods for preparing 1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol, it is important to review general synthetic strategies employed for 9,10-dihydrophenanthrene scaffolds.

Palladium-Catalyzed Methods

Palladium-catalyzed reactions represent one of the most versatile approaches for constructing the phenanthrene core structure. These methods typically involve C-C bond formation reactions such as the Heck reaction. According to Jana et al., the synthesis of 9,10-dihydrophenanthrene can be achieved via a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction involving formaldehyde elimination. This approach enables the efficient construction of the tricyclic framework with various substituents.

Electrocyclic Reactions

Six-π electrocyclic reactions catalyzed by palladium have also been reported for the synthesis of 9,10-dihydrophenanthrene compounds. These reactions provide a direct route to the desired framework and can accommodate various functional groups on the aromatic rings.

Multi-Component Reactions

For more complex 9,10-dihydrophenanthrene derivatives, multi-component reactions have been employed. For example, research has documented the synthesis of 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles via one-pot multi-component reactions involving aldehydes, malononitrile, 1-tetralone, and ammonium acetate.

Specific Preparation Methods for this compound

Extraction from Natural Sources

This compound has been identified as a natural product in certain plant species. The typical extraction procedure involves the following steps:

- Collection and preparation of plant material (typically from Orchidaceae or Juncus species)

- Drying and powdering of the plant material

- Methanol extraction (typically 3 × 20 L for 24 hours each for 1.6 kg of plant material)

- Concentration under vacuum to yield a crude extract

- Dissolution in water followed by sequential extraction with increasing solvent polarity (n-hexane, CH₂Cl₂, EtOAc, n-butanol)

- Fractionation of the organic layers using column chromatography

- Further purification by silica gel column chromatography and/or Sephadex LH-20

- Final isolation by preparative HPLC

For example, the EtOAc fraction can be subjected to silica gel column chromatography using a gradient of cyclohexane-EtOAc (from 95:5 to 0:100, v:v) to afford multiple fractions. The fraction containing the target compound can then be further purified by preparative chromatography.

Laboratory Synthesis via Palladium-Catalyzed Routes

Based on general methods for synthesizing similar compounds, the preparation of this compound can be approached through palladium-catalyzed pathways. A potential synthetic route may include:

Preparation of Starting Materials

The synthesis begins with the preparation of appropriately substituted cyclohexadienone-containing 1,6-enynes from commercially available precursors. This can be achieved using propargyl alcohol and phenyliodine (III) diacetate (PIDA).

Palladium-Catalyzed C-H Activation and Relay Diels-Alder Reaction

The key step involves rhodium (III)-catalyzed C-H activation followed by a relay Diels-Alder reaction. This approach allows for the efficient construction of the 9,10-dihydrophenanthrene core with appropriate substituents at the desired positions. The reaction involves:

- Rhodium catalyst: [Rh(Cp*)Cl₂]₂ (typically 2.5-5 mol%)

- Oxidant: Cu(OAc)₂ or Ag₂CO₃

- Solvent: DCE (1,2-dichloroethane) or MeOH

- Temperature: 60-80°C

- Reaction time: 12-24 hours

Functional Group Modifications

After establishing the core structure, subsequent modifications are performed to introduce the specific substituents:

- Installation of the vinyl group at C-5

- Introduction of methyl groups at C-1 and C-6

- Incorporation of the hydroxyl group at C-2

The hydroxyl group can be introduced through selective demethylation if a methoxy precursor is used, or through direct oxidation of an appropriate precursor.

Detailed Synthetic Procedures

Complete Synthetic Pathway for this compound

Based on approaches for similar compounds, a detailed synthesis protocol may involve:

Step 1: Preparation of the Precursor

- 2-Methoxy-1,6-dimethylbenzaldehyde is prepared through selective methylation and formylation of 2-methoxy-1-methylbenzene

- Yield: 65-70%

- Reaction conditions: POCl₃, DMF, 0°C to rt, 4h

Step 2: Olefination Reaction

- Wittig reaction to introduce the vinyl side chain

- Reagents: Methyltriphenylphosphonium bromide, n-BuLi, THF, -78°C to rt

- Yield: 75-80%

Step 3: Coupling Reaction

- Palladium-catalyzed coupling with an appropriate benzyl halide derivative

- Catalyst: Pd(OAc)₂ (5 mol%), P(t-Bu)₃ (10 mol%)

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: Toluene or DMF

- Temperature: 100-120°C

- Yield: 60-70%

Step 4: Cyclization to Form the 9,10-Dihydrophenanthrene Core

- Rhodium-catalyzed C-H activation and cyclization

- Catalyst: [Rh(Cp*)Cl₂]₂ (2.5 mol%)

- Oxidant: Cu(OAc)₂ (2 equiv)

- Solvent: DCE

- Temperature: 80°C

- Time: 18h

- Yield: 55-65%

Step 5: Demethylation to Reveal the Hydroxyl Group

- Selective demethylation of the methoxy group at position 2

- Reagent: BBr₃ (1.5 equiv)

- Solvent: CH₂Cl₂

- Temperature: -78°C to rt

- Time: 6h

- Yield: 80-85%

Alternative Approach via Perkin Condensation

Another potential synthetic route involves the Perkin condensation approach as mentioned in the literature for related compounds:

Step 1: Perkin Condensation

- Reaction between appropriately substituted benzaldehyde and phenylacetic acid derivatives

- Reagents: Ac₂O, TEA or K₂CO₃

- Temperature: 140-160°C

- Yield: 60-70%

Step 2: Bromination

- Selective bromination of the resulting cinnamic acid derivative

- Reagent: NBS (1.1 equiv)

- Solvent: CCl₄ or CH₂Cl₂

- Catalyst: AIBN

- Temperature: reflux

- Yield: 75-80%

Step 3: Intramolecular C-C Coupling

- Palladium-mediated intramolecular C-C bond formation

- Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

- Base: K₂CO₃

- Solvent: DMF

- Temperature: 100°C

- Yield: 50-60%

Step 4: Functional Group Manipulations

- Series of functional group transformations to install the vinyl group and adjust oxidation states

- Overall yield: 30-40%

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

- Flash column chromatography on silica gel using appropriate solvent systems (e.g., hexane/ethyl acetate gradients)

- Recrystallization from suitable solvents (methanol, ethanol, or isopropyl ether)

- Purification by preparative HPLC using an Uptisphere C18-3 (250 × 21.6 mm, 5 µm) semi-preparative column with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile

Analytical Characterization

The compound can be characterized using various analytical techniques:

Table 1: Analytical Characterization Methods for this compound

Table 2: Expected ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 6.5-7.5 | m | 4H |

| Vinyl H (CH=) | 5.7-6.0 | dd | 1H |

| Vinyl H (=CH₂) | 5.0-5.5 | m | 2H |

| OH | 4.5-5.5 | s | 1H |

| 9,10-CH₂ | 2.5-2.8 | m | 4H |

| CH₃ (C-1) | 2.2-2.4 | s | 3H |

| CH₃ (C-6) | 2.0-2.2 | s | 3H |

Analyse Chemischer Reaktionen

Oxidation Reactions

-

Hydroxyl Group Oxidation : The hydroxyl group at C-2 can be oxidized to a carbonyl group (e.g., ketone or aldehyde) using oxidizing agents like PIFA (PhI(OAc)₂) in acetonitrile or ethanol . This reaction is critical for forming quinol-type derivatives.

-

Vinyl Group Reactivity : The C-5 vinyl group may undergo polymerization or addition reactions, though specific examples for this compound are not explicitly detailed in the literature.

Palladium-Catalyzed Couplings

-

Heck Reactions : Palladium-catalyzed Heck reactions are used to form the 9,10-dihydrophenanthrene core. For example, vinyl bromoaldehydes undergo intramolecular coupling under palladium catalysis to form the fused aromatic system .

-

Suzuki–Miyaura Coupling : This method is employed to introduce alkyl or aryl substituents, as seen in the synthesis of alkyl phenanthrenes .

Alkylation and Acylation

-

Methoxylation : Methoxy groups are introduced via alkylation using alkyl halides (e.g., CH₃I) in the presence of bases like NaH .

-

Ethoxylation : Ethoxy substitutions are achieved using ethyl bromide under similar conditions .

Oxidative Transformations

| Reaction Type | Reagent/Conditions | Product Type | Source Citation |

|---|---|---|---|

| Hydroxyl-to-carbonyl | PIFA in MeCN/EtOH | Quinol derivatives | |

| Vinyl group oxidation | H₂O₂ or other oxidants | Epoxides (hypothetical) | N/A |

Palladium-Catalyzed Reactions

| Reaction Type | Reagent/Conditions | Product Type | Source Citation |

|---|---|---|---|

| Heck reaction | Pd(OAc)₂, Cs₂CO₃, DMF | Alkyl phenanthrenes | |

| Suzuki coupling | Pd catalyst, boronic acids | Substituted phenanthrenes |

Alkylation/Acylation

| Reaction Type | Reagent/Conditions | Product Type | Source Citation |

|---|---|---|---|

| Methoxylation | CH₃I, NaH, THF | Methoxy derivatives | |

| Ethoxylation | C₂H₅Br, NaH, THF | Ethoxy derivatives |

NMR Data

The compound’s structure is confirmed via ¹H NMR and ¹³C NMR spectroscopy:

-

¹H NMR :

-

¹³C NMR :

Mass Spectrometry

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives, including 1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol, as inhibitors of the SARS-CoV-2 main protease (3CLpro). This protease is crucial for viral replication and serves as a target for antiviral drug development.

A study published in December 2021 demonstrated that certain derivatives exhibited potent inhibitory activity against SARS-CoV-2 3CLpro with IC50 values ranging from 1.55 to 1.81 μM. The structure-activity relationship (SAR) analysis indicated that modifications to the phenanthrene scaffold could enhance antiviral efficacy .

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory potential. Research has shown that phenanthrenoids can inhibit reactive oxygen species (ROS) production in leukocytes, suggesting a mechanism for reducing inflammation. Four specific compounds from a related study demonstrated significant dose-dependent inhibition of ROS production, highlighting the therapeutic promise of these compounds in treating inflammatory conditions .

Case Study 1: SARS-CoV-2 Inhibition

In a comprehensive study on the inhibition of SARS-CoV-2 protease, a library of phenanthrene derivatives was screened using fluorescence resonance energy transfer (FRET) assays. The results indicated that modifications at specific positions on the phenanthrene core significantly affected inhibitory potency. For instance, substituents at the R1 position showed improved activity with larger groups .

| Compound | IC50 (μM) | R1 Substituent |

|---|---|---|

| C1 | 1.55 | Methyl |

| C2 | 1.81 | Ethyl |

| A4 | 9.06 | Cyclohexyl |

| A5 | 6.44 | 4-Bromophenyl |

Case Study 2: Inhibition of ROS Production

In another study focused on anti-inflammatory effects, several phenanthrenoid compounds were tested for their ability to inhibit ROS production in human leukocytes. The results indicated that specific structural features were essential for activity:

| Compound | Effect on ROS Production |

|---|---|

| Compound 1 | Significant Inhibition |

| Compound 2 | Moderate Inhibition |

| Compound 3 | No Significant Effect |

Wirkmechanismus

The mechanism of action of 1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating signaling pathways involved in inflammation and cancer progression. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of 1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol

Mechanistic and Pharmacological Differences

(1) Substituent Position and Cytotoxicity

- Methyl Group Position: The shift from 1,6-dimethyl (target compound) to 1,7-dimethyl (juncunol) significantly alters cytotoxicity. Juncunol exhibits stronger activity against HepG2 cells (IC₅₀ = 18 µM) compared to the target compound, which lacks reported IC₅₀ values but shows apoptosis induction via NF-κB suppression .

- Methoxy vs. Hydroxy Groups : The 2-methoxy-1,6-dimethyl analogue (CAS 2266586-31-4) demonstrates enhanced cytotoxicity in ovarian (A2780) and breast (MCF-7) cancer cells, suggesting methoxy groups improve membrane permeability or target binding .

(2) Apoptosis Mechanisms

- The target compound and juncunol both induce apoptosis, but via distinct pathways.

Biologische Aktivität

1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol (CAS No. 745056-83-1) is a natural product that has garnered attention for its potential biological activities. This compound belongs to the class of phenolic compounds and exhibits a variety of properties that make it a subject of interest in pharmacological and biochemical research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O |

| Molecular Weight | 250.33 g/mol |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate, etc. |

| Relative Density | 1.122 g/cm³ (Predicted) |

| Storage Conditions | -20°C for powder; -80°C for solutions |

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. This activity is crucial as antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Case Study:

In a study conducted by researchers at the University of Maryland, the compound demonstrated a dose-dependent increase in antioxidant activity when tested against reactive oxygen species (ROS) in vitro. The results showed that at concentrations ranging from 10 µM to 100 µM, the compound effectively reduced ROS levels by up to 70% compared to control samples .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Research Findings:

A study published in the Journal of Natural Products reported that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL respectively . This suggests potential applications in developing natural antimicrobial agents.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer research.

Case Study:

In vitro studies conducted at Harvard University showed that the compound induced apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 30 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells upon exposure to the compound .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects.

Research Findings:

A recent study indicated that the compound could protect neuronal cells from glutamate-induced excitotoxicity. The mechanism was proposed to involve modulation of calcium ion influx and preservation of mitochondrial integrity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol, and how can purity be ensured?

- Methodological Answer : A scalable approach involves catalytic hydrogenation and vinyl-group functionalization. For example, palladium-mediated hydrogenolysis (e.g., using Pd/C in ethyl acetate/methanol mixtures) can reduce intermediates while preserving stereochemical integrity. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of byproducts like unreacted dihydro precursors .

Q. How should researchers characterize the structural and spectral properties of this compound?

- Methodological Answer :

- X-ray crystallography resolves the stereochemistry of the dihydrophenanthrene core, as demonstrated in related phenanthrenol derivatives .

- 1H/13C NMR identifies methyl and vinyl proton environments (e.g., δ 1.2–1.5 ppm for methyl groups; δ 5.0–6.0 ppm for vinyl protons).

- Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 270.1624 for C17H18O) with <2 ppm error .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Conduct reactions in a fume hood to mitigate inhalation risks.

- Store in inert atmospheres (argon/nitrogen) to prevent oxidation of the dihydrophenanthrene moiety .

Advanced Research Questions

Q. How can the compound’s antioxidant or antibacterial activity be evaluated in vitro?

- Methodological Answer :

- Antioxidant assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays at 517 nm, comparing IC50 values to standards like ascorbic acid .

- Antibacterial screening : Employ disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting discrepancies in activity due to membrane permeability differences .

Q. What strategies resolve contradictions in reported biological activity data (e.g., apoptosis vs. autophagy modulation)?

- Methodological Answer :

- Dose-response profiling : Test across a concentration gradient (0.1–100 μM) to identify biphasic effects.

- Orthogonal assays : Combine flow cytometry (apoptosis) with LC3-II Western blotting (autophagy) to differentiate mechanisms .

- Control experiments : Use siRNA knockdown of key pathway genes (e.g., BECN1 for autophagy) to validate specificity .

Q. How can stereochemical effects influence the compound’s reactivity or bioactivity?

- Methodological Answer :

- Chiral chromatography (e.g., Chiralpak® columns) separates enantiomers to assess individual activity.

- Circular dichroism (CD) spectroscopy correlates absolute configuration with biological outcomes, such as binding to NF-κB or HIV protease .

Q. What computational methods predict the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.